molecular formula C22H26N2O B2935467 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone CAS No. 551921-50-7

1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone

Cat. No.: B2935467
CAS No.: 551921-50-7
M. Wt: 334.463
InChI Key: OMOXCNHOHLCAAM-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone is a complex organic compound that features a piperidine moiety, which is a common structural motif in many pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzaldehyde with phenylacetic acid in the presence of a base can form an intermediate, which is then reacted with piperidine and a suitable cyclizing agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes in the body, potentially modulating their activity. This interaction can lead to various pharmacological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-17-10-12-19(13-11-17)24-21(18-8-4-2-5-9-18)20(22(24)25)16-23-14-6-3-7-15-23/h2,4-5,8-13,20-21H,3,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOXCNHOHLCAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)CN3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322273
Record name 1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

551921-50-7
Record name 1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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